molecular formula C10H15NO4 B14322961 (3-Methoxyphenyl)methanol;methylcarbamic acid CAS No. 112030-49-6

(3-Methoxyphenyl)methanol;methylcarbamic acid

Cat. No.: B14322961
CAS No.: 112030-49-6
M. Wt: 213.23 g/mol
InChI Key: NQWJWELXOKWVHX-UHFFFAOYSA-N
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Description

(3-Methoxyphenyl)methanol and methylcarbamic acid are two distinct chemical compounds. (3-Methoxyphenyl)methanol, also known as m-anisyl alcohol, is an organic compound with the molecular formula C8H10O2. It is a derivative of benzyl alcohol where the benzene ring is substituted with a methoxy group at the meta position. Methylcarbamic acid, on the other hand, is an organic compound with the molecular formula CH3NHCOOH. It is a derivative of carbamic acid where one of the hydrogen atoms is replaced by a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Methoxyphenyl)methanol: can be synthesized through several methods. One common method involves the reduction of 3-methoxybenzaldehyde using sodium borohydride (NaBH4) in methanol. The reaction is typically carried out at room temperature and yields (3-Methoxyphenyl)methanol as the primary product .

Methylcarbamic acid: can be prepared by reacting methylamine with carbon dioxide. This reaction is typically carried out under high pressure and at elevated temperatures to ensure the formation of methylcarbamic acid .

Industrial Production Methods

In industrial settings, (3-Methoxyphenyl)methanol is often produced through the catalytic hydrogenation of 3-methoxybenzaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), and hydrogen gas under high pressure .

Methylcarbamic acid is produced industrially by the reaction of methyl isocyanate with water. This method is preferred due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

(3-Methoxyphenyl)methanol: undergoes several types of chemical reactions, including:

Methylcarbamic acid: primarily undergoes hydrolysis to form methylamine and carbon dioxide. This reaction is typically catalyzed by acids or bases .

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

(3-Methoxyphenyl)methanol: exerts its effects primarily through interactions with enzymes that catalyze the oxidation and reduction of alcohols. It acts as a substrate for these enzymes, leading to the formation of various metabolites .

Methylcarbamic acid: acts by inhibiting the activity of certain enzymes involved in the synthesis of nucleic acids. This inhibition disrupts cellular processes, leading to the death of the target organism .

Comparison with Similar Compounds

(3-Methoxyphenyl)methanol: is similar to other methoxy-substituted benzyl alcohols, such as 4-methoxybenzyl alcohol and 2-methoxybenzyl alcohol. its unique substitution pattern at the meta position gives it distinct chemical and physical properties .

Methylcarbamic acid: is similar to other carbamic acids, such as ethylcarbamic acid and propylcarbamic acid. Its methyl group provides it with unique reactivity and biological activity compared to its analogs .

Similar Compounds

  • 4-Methoxybenzyl alcohol
  • 2-Methoxybenzyl alcohol
  • Ethylcarbamic acid
  • Propylcarbamic acid

Properties

CAS No.

112030-49-6

Molecular Formula

C10H15NO4

Molecular Weight

213.23 g/mol

IUPAC Name

(3-methoxyphenyl)methanol;methylcarbamic acid

InChI

InChI=1S/C8H10O2.C2H5NO2/c1-10-8-4-2-3-7(5-8)6-9;1-3-2(4)5/h2-5,9H,6H2,1H3;3H,1H3,(H,4,5)

InChI Key

NQWJWELXOKWVHX-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)O.COC1=CC=CC(=C1)CO

Origin of Product

United States

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